8-{[2-(4-methylphenoxy)ethyl]sulfanyl}-9H-purin-6-amine
Beschreibung
8-{[2-(4-methylphenoxy)ethyl]sulfanyl}-9H-purin-6-amine is a chemical compound with the molecular formula C14H15N5OS It is a derivative of purine, a heterocyclic aromatic organic compound, and features a sulfanyl group attached to the purine ring
Eigenschaften
Molekularformel |
C14H15N5OS |
|---|---|
Molekulargewicht |
301.37g/mol |
IUPAC-Name |
8-[2-(4-methylphenoxy)ethylsulfanyl]-7H-purin-6-amine |
InChI |
InChI=1S/C14H15N5OS/c1-9-2-4-10(5-3-9)20-6-7-21-14-18-11-12(15)16-8-17-13(11)19-14/h2-5,8H,6-7H2,1H3,(H3,15,16,17,18,19) |
InChI-Schlüssel |
JNJSVOUUVGBYLA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCCSC2=NC3=NC=NC(=C3N2)N |
Kanonische SMILES |
CC1=CC=C(C=C1)OCCSC2=NC3=NC=NC(=C3N2)N |
Löslichkeit |
3.8 [ug/mL] |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[2-(4-methylphenoxy)ethyl]sulfanyl}-9H-purin-6-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylphenol and 2-chloroethyl sulfide.
Formation of Intermediate: The 4-methylphenol is reacted with 2-chloroethyl sulfide under basic conditions to form the intermediate 2-(4-methylphenoxy)ethyl sulfide.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 6-chloropurine in the presence of a suitable base, such as potassium carbonate, to yield the final product, 8-{[2-(4-methylphenoxy)ethyl]sulfanyl}-9H-purin-6-amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
8-{[2-(4-methylphenoxy)ethyl]sulfanyl}-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the purine ring or the sulfanyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified purine derivatives.
Substitution: Various substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
8-{[2-(4-methylphenoxy)ethyl]sulfanyl}-9H-purin-6-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or modulator.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 8-{[2-(4-methylphenoxy)ethyl]sulfanyl}-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the purine ring can engage in hydrogen bonding and π-π interactions with target molecules, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-{[2-(2-methylphenoxy)ethyl]sulfanyl}-9H-purin-6-amine
- 8-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-9H-purin-6-amine
Comparison
Compared to its analogs, 8-{[2-(4-methylphenoxy)ethyl]sulfanyl}-9H-purin-6-amine is unique due to the presence of the 4-methylphenoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
